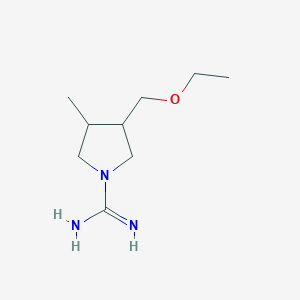![molecular formula C8H12ClN3O B1480060 2-(3-氯-5,6-二氢咪唑并[1,2-a]哒嗪-7(8H)-基)乙醇 CAS No. 2090573-58-1](/img/structure/B1480060.png)
2-(3-氯-5,6-二氢咪唑并[1,2-a]哒嗪-7(8H)-基)乙醇
描述
The compound “2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of “2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The exact structure and its analysis are not available in the retrieved documents.科学研究应用
杂环化合物化学及其应用
杂环化合物,包括咪唑并吡嗪,因其在药物化学、材料科学和配位化学中的配体等方面用途广泛而被广泛研究。这些化合物表现出广泛的生物活性,并且是开发药物、生物活性分子和新型材料的关键结构。
合成和结构多样性
咪唑并吡嗪和相关杂环化合物的合成涉及多种策略以实现结构多样性,这对于探索它们的潜在应用至关重要。对双苯并咪唑、苯并噻唑和吡唑啉化学的综述突出了合成路线在获取各种衍生物以进行进一步功能化和应用开发中的重要性 (Boča、Jameson 和 Linert,2011)。此类合成方法能够微调电子和光物理性质,使这些化合物适用于光电器件和药物设计中的药效团。
生物活性
对吡唑并[1,5-a]嘧啶衍生物的广泛综述展示了它们广泛的药用特性,包括抗癌、中枢神经系统药剂、抗感染和抗炎活性,突出了杂环支架在药物发现中的潜力 (Cherukupalli 等人,2017)。类似地,吡唑啉衍生物因其显着的抗癌作用而被发现,突出了在利用这些结构进行治疗应用方面的持续研究兴趣 (Ray 等人,2022)。
光电和催化应用
喹唑啉、嘧啶和相关杂环化合物已在光电材料的开发中找到应用,展示了这些化合物超越生物活性的多功能性。将杂环片段掺入 π 扩展共轭体系对于为有机发光二极管 (OLED)、光伏器件以及不对称合成和催化中的催化剂创造新型材料非常有价值 (Lipunova 等人,2018)。
作用机制
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structures have been found to exhibit inhibitory activities against phosphatidylinositol 3-kinase (pi3k) and histone deacetylase (hdac) . These enzymes play crucial roles in cellular signaling networks and are often targeted in cancer therapies .
Mode of Action
This suggests that 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol may interact with its targets (potentially PI3K and HDAC) to inhibit their activities, leading to changes in cellular signaling networks .
Biochemical Pathways
The inhibition of pi3k and hdac can affect multiple signaling networks within the cell . PI3K is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, while HDAC is involved in the regulation of gene expression .
Result of Action
The inhibition of pi3k and hdac by similar compounds has been shown to have potent antiproliferative activities against certain cancer cell lines .
生化分析
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cellular signaling and gene expression regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the PI3K/AKT signaling pathway . Additionally, it affects gene expression by inhibiting HDAC, leading to changes in chromatin structure and transcriptional activity.
Molecular Mechanism
At the molecular level, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol exerts its effects through direct binding interactions with target enzymes. The compound binds to the active sites of PI3K and HDAC, inhibiting their enzymatic activity . This inhibition results in the disruption of key signaling pathways and alterations in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cellular functions.
Dosage Effects in Animal Models
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol is metabolized through various pathways involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, allowing it to accumulate in certain tissues where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol is primarily within the cytoplasm and nucleus . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments. Within the nucleus, it interacts with chromatin and affects gene expression by inhibiting HDAC.
属性
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-7-5-10-8-6-11(3-4-13)1-2-12(7)8/h5,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQLZDDHWQNVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479977.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479979.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479981.png)









